6-Bromo-3-(4-methoxyphenyl)sulfonylchromen-2-one
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Overview
Description
6-Bromo-3-(4-methoxyphenyl)sulfonylchromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(4-methoxyphenyl)sulfonylchromen-2-one typically involves multi-step organic reactions. One common method includes the bromination of a chromen-2-one precursor followed by sulfonylation with 4-methoxybenzenesulfonyl chloride. The reaction conditions often require the use of a base such as pyridine or triethylamine to facilitate the sulfonylation process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(4-methoxyphenyl)sulfonylchromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require the use of a base and a suitable nucleophile under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized chromen-2-one derivatives.
Scientific Research Applications
6-Bromo-3-(4-methoxyphenyl)sulfonylchromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as optical or electronic applications.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(4-methoxyphenyl)sulfonylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-(3-methoxyphenyl)sulfonylchromen-2-one
- 6-Bromo-8-methoxy-3-(4-methoxyphenyl)sulfonylchromen-2-one
Uniqueness
6-Bromo-3-(4-methoxyphenyl)sulfonylchromen-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom and the sulfonyl group at specific positions on the chromen-2-one scaffold can result in distinct properties compared to other similar compounds.
Properties
IUPAC Name |
6-bromo-3-(4-methoxyphenyl)sulfonylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO5S/c1-21-12-3-5-13(6-4-12)23(19,20)15-9-10-8-11(17)2-7-14(10)22-16(15)18/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPIWOPNHHLVLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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